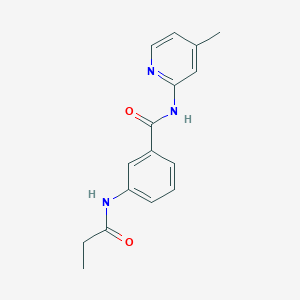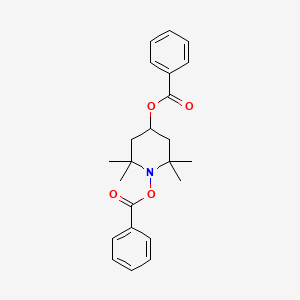
2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile, also known as BTA-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BTA-1 belongs to the family of benzothiazole derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile is not well understood. However, it has been suggested that 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα and protein kinase C. 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has also been reported to induce the expression of certain genes involved in apoptosis, such as p53 and Bax.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has several advantages as a research tool. It is relatively easy to synthesize and has been shown to possess potent anticancer and antiviral activity. However, 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile also has several limitations. For example, its mechanism of action is not well understood, and further research is needed to elucidate its molecular targets and pathways.
Orientations Futures
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile. One area of interest is the development of 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile derivatives with improved anticancer and antiviral activity. Another area of research is the elucidation of the molecular targets and pathways involved in 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile's mechanism of action. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile in vivo, as well as its potential applications in other fields, such as materials science and environmental chemistry.
In conclusion, 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to possess potent anticancer and antiviral activity, and further research is needed to elucidate its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile involves the reaction between 2-aminobenzothiazole and 2-methylphenylacetonitrile in the presence of a base catalyst. The reaction yields 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile as a yellow crystalline solid with a melting point of 192-194°C.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has also been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propriétés
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S/c1-12-6-2-3-7-13(12)10-14(11-18)17-19-15-8-4-5-9-16(15)20-17/h2-10H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCQZXOJIPLAJW-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-methoxyphenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5397243.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5397251.png)

![1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5397271.png)
![(4aS*,8aR*)-6-[(2-ethylpyrimidin-5-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5397285.png)
![ethyl 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5397292.png)
![methyl 4-ethyl-5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5397294.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5397296.png)
![4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-5,6,7,8-tetrahydroquinazoline](/img/structure/B5397303.png)
![1,8-diphenylbis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5397308.png)

![methyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397332.png)
![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5397337.png)